DL-Alanine, N,N'-(1,8-dioxo-1,8-octanediyl)bis-
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Overview
Description
DL-Alanine, N,N’-(1,8-dioxo-1,8-octanediyl)bis- is a compound that features two alanine molecules linked by a 1,8-dioxo-1,8-octanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Alanine, N,N’-(1,8-dioxo-1,8-octanediyl)bis- typically involves the reaction of DL-alanine with a suitable diacid chloride, such as 1,8-octanedioyl dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
DL-Alanine, N,N’-(1,8-dioxo-1,8-octanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Scientific Research Applications
DL-Alanine, N,N’-(1,8-dioxo-1,8-octanediyl)bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which DL-Alanine, N,N’-(1,8-dioxo-1,8-octanediyl)bis- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- DL-Alanine, N,N’-(1,4-dioxo-1,4-butanediyl)bis-
- Glycine, N,N’-(1,8-dioxo-1,8-octanediyl)bis-
Uniqueness
DL-Alanine, N,N’-(1,8-dioxo-1,8-octanediyl)bis- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific applications.
Properties
CAS No. |
143680-74-4 |
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Molecular Formula |
C14H24N2O6 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
(2S)-2-[[8-[[(1S)-1-carboxyethyl]amino]-8-oxooctanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H24N2O6/c1-9(13(19)20)15-11(17)7-5-3-4-6-8-12(18)16-10(2)14(21)22/h9-10H,3-8H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t9-,10-/m0/s1 |
InChI Key |
ISSFNVVYYLDNEF-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CCCCCCC(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCCCCCC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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